molecular formula C7H14O4 B1297302 3,3-Diethoxypropanoic acid CAS No. 6191-97-5

3,3-Diethoxypropanoic acid

Cat. No.: B1297302
CAS No.: 6191-97-5
M. Wt: 162.18 g/mol
InChI Key: AKTDHHFJFNIILG-UHFFFAOYSA-N
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Description

3,3-Diethoxypropanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of propanoic acid, where two ethoxy groups are attached to the third carbon atom. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique structural properties.

Scientific Research Applications

3,3-Diethoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

The safety information for 3,3-Diethoxypropanoic acid includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethoxypropanoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst, followed by hydrolysis and decarboxylation. Another method includes the reaction of diethyl malonate with ethyl iodide under basic conditions, followed by hydrolysis and decarboxylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which allows for versatile chemical modifications and applications. Its ethoxy groups provide distinct reactivity compared to other similar compounds, making it valuable in various synthetic and industrial processes .

Properties

IUPAC Name

3,3-diethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTDHHFJFNIILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328918
Record name 3,3-diethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6191-97-5
Record name 3,3-diethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diethoxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Small pellets of solid NaOH (5.00 g, 125 mmol) were slowly added to a mixture of ethyl 3,3-diethoxypropionate (19.02 g, 100 mmol) and water (35 mL). As the NaOH dissolved the mixture became a homogeneous solution. The solution was heated to 110° C. for 30 min. The reaction was allowed to cool to ambient temperature and then chilled with an ice-water bath. The solution was acidified with drop-wise addition of concentrated aqueous HCl (9.37 mL, 113 mmol). The solution was allowed to warm to ambient temperature and then extracted with dichloromethane (4×15 mL). The combined organic extracts were washed with brine (15 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to yield 15.11 g of 3,3-diethoxypropionic acid as a yellow oil.
Name
Quantity
5 g
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Reaction Step One
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19.02 g
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reactant
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35 mL
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9.37 mL
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Synthesis routes and methods II

Procedure details

A solution of ethyl 3,3-diethoxypropanoate (4.2 g, 22.0 mmol, 1 eq) and NaOH (1.1 g, 28 mmol, 1.3 eq) in water (8 mL) was heated in a 110° C. oil bath for 1.25 h. The reaction was then cooled to 0° C. and was stirred with concentrated HCl (2.3 mL) and EtOAc (20 mL). The organic layer was saved, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and evaporated to afford 3,3-diethoxypropanoic acid (3.41 g, 96% yield) as an orange oil, which was used in the next step without any further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
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Name
Quantity
8 mL
Type
solvent
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Quantity
2.3 mL
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 25 g of ethyl 3,3-diethoxypropionate (131 mmol) in 79 mL of methanol there are added 13.1 mL of aqueous 35% sodium hydroxide solution (452 mmol). The reaction mixture is stirred at ambient temperature for 3 hours. The reaction mixture is then concentrated to remove the methanol. After dissolving the undissolved material by adding water, aqueous 5N HCl solution is added to obtain a pH of 5. Dichloromethane is added and then the organic phase is washed with brine. After drying over MgSO4 and concentrating to dryness, the title product is obtained in the form of an oil which is used in the next Step without being otherwise purified.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
452 mmol
Type
reactant
Reaction Step One
Quantity
79 mL
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solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 250 mL round-bottomed flask with magnetic stirring that contained ethyl 3,3-diethoxypropanoate (20.0 g, 102.0 mmol, colourless oil, 97%), a previously prepared solution of NaOH (5.23 g, 131.0 mmol) in H2O (30 mL) was added. The resulting mixture was stirred to reflux (100° C.) during 1 h. After allowing it to temper, the mixture was acidified using HCl 37% and it was extracted with AcOEt, 8×20 mL. The resulting organic phase was washed with 1×20 mL NaCl sat., dried with Na2SO4, filtered and concentrated to dryness. The obtained oil was confirmed to correspond to the title compound (15.9 g, 98.0 mmol, 96%).
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
5.23 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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